

### A-304121 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | A-304121 |           |
| Cat. No.:            | B1664735 | Get Quote |

# A-304121: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**A-304121** is a specific chemical entity with a defined molecular structure. This document provides a comprehensive overview of its chemical properties. Despite a thorough search of publicly available scientific literature and databases, detailed information regarding the biological activity, mechanism of action, and experimental protocols for **A-304121** is not available at this time. This suggests that the compound may be a novel or proprietary substance with limited disclosure, a synthetic intermediate, or a compound that has not been the subject of extensive biological investigation.

## **Chemical Structure and Properties**

The fundamental chemical characteristics of **A-304121** are summarized below. These data are derived from established chemical databases.

Table 1: Chemical and Physical Properties of A-304121



| Property          | Value                                                                                                | Source    |
|-------------------|------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C20H29N3O3                                                                                           | [1][2][3] |
| Molecular Weight  | 359.46 g/mol                                                                                         | [1][2]    |
| IUPAC Name        | (2R)-2-amino-1-[4-[3-[4-<br>(cyclopropanecarbonyl)phenox<br>y]propyl]piperazin-1-yl]propan-<br>1-one | [3]       |
| SMILES            | CINVALID-LINK<br>C(=O)N1CCN(CCCOC2=CC=<br>C(C=C2)C(=O)C3CC3)CC1                                      | [3]       |
| InChI Key         | KPXVCGPCRXEDLT-<br>OAHLLOKOSA-N                                                                      | [3]       |

## **Biological Properties and Mechanism of Action**

Currently, there is no publicly available information detailing the biological properties or the mechanism of action of **A-304121**. Searches of pharmacological and biological research databases did not yield any data on its biological targets, pharmacological effects, or any associated signaling pathways.

### **Experimental Protocols**

Consistent with the lack of data on its biological activity, no experimental protocols for in vitro or in vivo studies involving **A-304121** have been found in the public domain.

# Signaling Pathways and Experimental Workflows

As the mechanism of action and biological targets of **A-304121** are unknown, no signaling pathways or experimental workflows can be depicted.

#### **Conclusion**

**A-304121** is a well-defined chemical compound with known structural and basic physicochemical properties. However, a comprehensive review of publicly accessible scientific



literature and databases reveals a significant gap in the understanding of its biological activity. The absence of information on its mechanism of action, pharmacological effects, and associated experimental protocols prevents a more in-depth analysis for research and drug development purposes at this time. Further investigation and disclosure from the originating source would be required to elucidate the potential biological significance of this molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2R)-2-[(2R)-2-[[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R
- 2. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-304121 chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664735#a-304121-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com